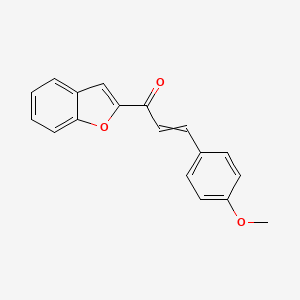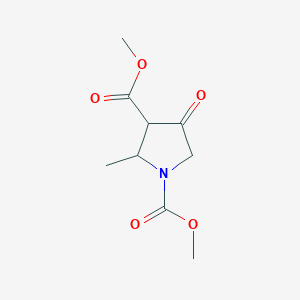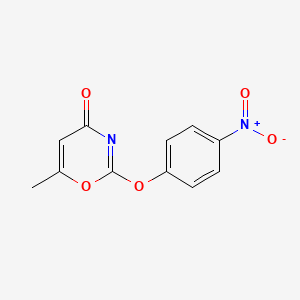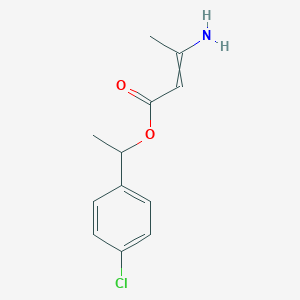![molecular formula C17H15NO B14585872 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- CAS No. 61520-22-7](/img/structure/B14585872.png)
5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its indeno-oxazole core, which is fused with a dihydro structure and a 4-methylphenyl group. Its distinct chemical properties make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction could produce dihydro derivatives with altered functional groups.
Scientific Research Applications
5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- exerts its effects involves interactions with molecular targets and pathways. These may include binding to specific enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the context and application.
Comparison with Similar Compounds
Similar Compounds
- 5H-Indeno[5,6-d]-1,3-dioxol-5-one, 6,7-dihydro-7-hydroxy-
- 5H-Indeno[5,6-d]oxazole-8-carbonitrile, 2-(3-bromo-2-methylphenyl)-6,7-dihydro-5-oxo-
Uniqueness
Compared to similar compounds, 5H-Indeno[5,6-d]oxazole, 6,7-dihydro-2-(4-methylphenyl)- stands out due to its specific structural features and functional groups
Properties
CAS No. |
61520-22-7 |
|---|---|
Molecular Formula |
C17H15NO |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-(4-methylphenyl)-6,7-dihydro-5H-cyclopenta[f][1,3]benzoxazole |
InChI |
InChI=1S/C17H15NO/c1-11-5-7-12(8-6-11)17-18-15-9-13-3-2-4-14(13)10-16(15)19-17/h5-10H,2-4H2,1H3 |
InChI Key |
XKEKKJMMCJPFHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=C4CCCC4=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1,3-dioxo-3-phenylpropyl)amino]-, butyl ester](/img/structure/B14585794.png)
![Bis{2-[(azidocarbonyl)oxy]propyl} benzene-1,4-dicarboxylate](/img/structure/B14585795.png)
![1,1'-{3-[4-(Benzyloxy)phenyl]cyclopropane-1,2-diyl}dibenzene](/img/structure/B14585806.png)
![1-Phenyl-3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B14585811.png)

![Trimethyl[(trichlorostannyl)oxy]silane](/img/structure/B14585828.png)


![N,N-Dimethyl[3-(trifluoromethyl)phenyl]methanamine N-oxide](/img/structure/B14585846.png)



![4-{(E)-[4-(Diethylamino)phenyl]diazenyl}benzoic acid](/img/structure/B14585871.png)
![Ethyl 4-[4-(2-aminoethyl)phenyl]butanoate;hydrochloride](/img/structure/B14585878.png)
